2-Chloro-4,4'-bipyridine
Overview
Description
2-Chloro-4,4’-bipyridine is a chemical compound with the molecular formula C10H7ClN2 . It is a derivative of bipyridine, which is a class of compounds that are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Synthesis Analysis
Bipyridine and related compounds can be synthesized using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For instance, 2-Chloro-4-(trifluoromethyl)pyridine can be synthesized from 2-chloro-4-iodopyridine .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,4’-bipyridine involves a bipyridine core with a chlorine atom attached to one of the pyridine rings . The exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis
Bipyridine compounds strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . For instance, the mechanism of 4,4’-bipyridine-catalyzed diboration of pyrazines was studied by experimental observation of the intermediates and by theoretical calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4,4’-bipyridine include a molecular weight of 190.62900, a density of 1.245, a boiling point of 313ºC , and a flash point of 172ºC .Scientific Research Applications
Building Blocks for Responsive Compounds and Materials
Mono- and di-quaternized 4,4′-bipyridine derivatives, closely related to 2-Chloro-4,4'-bipyridine, are used in various disciplines of research and technology. They are primarily utilized for their redox activity and electrochromic properties. These derivatives serve as building blocks in multifunctional chromic materials/compounds, characterized by their responsiveness to solvents/mediums and the environment (Papadakis, 2019).
Enhanced Reactivity in Coordination Chemistry
4,4′-dichloro-2,2′-bipyridine, a close variant, exhibits increased chemical reactivity when coordinated to metal centers like [Ru]2+. This reactivity is highlighted by the susceptibility of chlorine atoms to nucleophilic displacement in the coordinated state, a property not as prominent in the uncoordinated state. This characteristic opens up opportunities for various applications in coordination chemistry (Adamczak, Howard, & Wheeler, 2019).
Synthesis of Polyhalogenated Derivatives
2-Chloro-4,4'-bipyridine can be used to synthesize polyhalogenated bipyridines. These are achieved through a one-step process starting from dihalopyridines, leading to compounds with multiple halogen atoms. Such derivatives are potentially useful in various chemical and pharmaceutical applications (Abboud, Mamane, Aubert, Lecomte, & Fort, 2010).
Catalytic Activities
Some derivatives of 4,4'-bipyridine have demonstrated improved catalytic activity. For instance, Re(bipy-tBu)(CO)3Cl showed enhanced catalytic efficiency in the reduction of carbon dioxide to carbon monoxide. This example highlights the potential of 2-Chloro-4,4'-bipyridine derivatives in catalytic processes and environmental applications (Smieja & Kubiak, 2010).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-pyridin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBDQGQDWTZZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543157 | |
Record name | 2-Chloro-4,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,4'-bipyridine | |
CAS RN |
53344-73-3 | |
Record name | 2-Chloro-4,4′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53344-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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